![molecular formula C43H65FN6O10 B1681048 索利霉素 CAS No. 760981-83-7](/img/structure/B1681048.png)
索利霉素
概述
描述
科学研究应用
Community-Acquired Bacterial Pneumonia (CABP)
Solithromycin has been extensively studied for its efficacy in treating CABP. Two large Phase 3 trials demonstrated that solithromycin was non-inferior to moxifloxacin, another antibiotic, in treating adult patients with CABP. The key findings from these studies are summarized in the following table:
Study Design | Population Size | Treatment Duration | Clinical Success Rate (Solithromycin) | Clinical Success Rate (Moxifloxacin) |
---|---|---|---|---|
Phase 3 Trial 1 | 863 | IV-to-oral for 7 days | 79.3% | 79.7% |
Phase 3 Trial 2 | 1723 | Oral for 5 days | 84.6% | 88.6% |
These trials indicate that solithromycin provides a comparable treatment option for CABP, with a favorable safety profile despite some reported adverse events such as infusion site pain and elevated liver enzymes .
Urogenital Gonorrhea
In a Phase 2 trial focusing on urogenital gonorrhea, solithromycin demonstrated high efficacy rates, with a cure rate of approximately 86% at the higher dose of 1200 mg. The study included participants with positive cultures for Neisseria gonorrhoeae, and all patients reported negative cultures post-treatment:
Dose of Solithromycin (mg) | Cure Rate (%) |
---|---|
1200 | 86 |
1000 | 71 |
This suggests solithromycin's potential as an effective treatment for gonorrhea, especially in cases resistant to other antibiotics .
Pediatric Applications
Recent studies have also explored solithromycin's use in children and adolescents with CABP. A randomized controlled trial indicated that solithromycin was well-tolerated and showed promising clinical improvement rates:
Age Group | Clinical Improvement Rate (%) |
---|---|
Children (2 months - 17 years) | 65 |
Despite the trial's early termination due to sponsor decisions unrelated to safety, the results suggest that solithromycin could be a viable option for treating CABP in pediatric populations .
Potential Future Applications
Beyond its current indications, solithromycin's broad spectrum of activity suggests potential applications in treating other infections:
作用机制
索利霉素通过阻止细菌生存和生长所需的蛋白质合成来发挥作用。 它与细菌核糖体中的 23S 核糖体 RNA 和 50S 亚基结合,阻止肽链的形成 . 这种作用抑制细菌蛋白质合成,导致细菌细胞死亡。 索利霉素具有三个不同的核糖体结合位点,这增强了它对耐大环内酯菌的活性 .
生化分析
Biochemical Properties
Solithromycin interacts with various biomolecules in its role as an antibiotic. It inhibits bacterial translation by binding to the 23S ribosomal RNA, preventing the offending bacteria from synthesizing proteins . This interaction with the ribosomal RNA is a key aspect of Solithromycin’s biochemical activity.
Cellular Effects
Solithromycin has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to prevent bacteria from synthesizing proteins is a crucial aspect of its cellular effects.
Molecular Mechanism
Solithromycin exerts its effects at the molecular level through several mechanisms. It binds to 23S rRNA and 50S subunits in the bacterial ribosomes, cellular particles that synthesize proteins, and prevents the formation of peptide chains . This binding interaction with biomolecules is a key part of Solithromycin’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Solithromycin can change over time. For instance, it has been observed that Solithromycin is primarily eliminated in the feces after extensive metabolism via a complex metabolic pathway . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the specific conditions of the laboratory setting.
Metabolic Pathways
Solithromycin is involved in various metabolic pathways. Its major metabolic pathway appears to follow cytochrome P450 (CYP) 3A4, with metabolites of Solithromycin undergoing biliary excretion . This interaction with enzymes and cofactors in the metabolic pathway can also affect metabolic flux or metabolite levels.
Transport and Distribution
Solithromycin is transported and distributed within cells and tissues. While specific transporters or binding proteins that Solithromycin interacts with were not found, it is known that the compound is primarily eliminated in the feces after extensive metabolism . This suggests that Solithromycin may interact with various transporters or binding proteins during its distribution within cells and tissues.
Subcellular Localization
It is known that Solithromycin binds to 23S rRNA and 50S subunits in the bacterial ribosomes , suggesting that it may be localized to the ribosomes within bacterial cells
准备方法
索利霉素的合成涉及多个步骤,从克拉霉素作为前体开始 . 合成路线包括以下关键步骤:
共轭加成: 此步骤涉及将三唑环添加到克拉霉素分子中。
氟化: 在特定位置引入氟原子以增强化合物的稳定性和活性。
甲氧基化: 添加甲氧基以改善药代动力学特性。
最终纯化: 最终产品使用色谱技术纯化以获得纯净的索利霉素.
化学反应分析
索利霉素会发生各种化学反应,包括:
氧化: 索利霉素可以被氧化形成各种代谢物。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
相似化合物的比较
索利霉素与其他类似化合物(如泰利霉素和克拉霉素)进行比较。 虽然泰利霉素也与核糖体结合,但索利霉素具有三个不同的核糖体结合位点,提供了对耐大环内酯菌的更高活性 . 此外,索利霉素在特定位置具有一个氟原子,与其他酮类相比,这增强了其稳定性和活性 .
类似化合物
- 泰利霉素
- 克拉霉素
- 阿奇霉素
生物活性
Solithromycin, a novel fluoroketolide antibiotic, is structurally related to macrolides and has shown promising biological activity against a variety of bacterial pathogens, particularly those associated with community-acquired bacterial pneumonia (CABP). This article delves into the biological activity of solithromycin, focusing on its mechanism of action, in vitro efficacy, clinical studies, and safety profile.
Solithromycin exerts its antibacterial effects primarily by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This interaction inhibits protein synthesis by blocking three distinct sites on the ribosome, which is a notable feature that enhances its efficacy against resistant strains. Specifically, solithromycin binds to:
- Domain II : Nucleotides 587-1250
- Domain V : Nucleotides 2058-2610
- Additional Site : C-2 fluorine on the 14-membered ring
This multi-target binding mechanism allows solithromycin to maintain activity against various resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
Antibacterial Spectrum
Solithromycin has demonstrated significant in vitro activity against a range of pathogens commonly implicated in CABP. The minimum inhibitory concentration (MIC) values for various organisms are summarized in Table 1.
Organism | Number of Isolates | MIC Range (mcg/mL) | MIC90 (mcg/mL) |
---|---|---|---|
Streptococcus pneumoniae | 10,692 | 0.002 - 1.0 | 0.25 |
Streptococcus pyogenes | 689 | 0.008 - 0.25 | 0.015 |
Methicillin-sensitive S. aureus (MSSA) | 10,632 | 0.008 - >32 | 0.06 |
Methicillin-resistant S. aureus (MRSA) | Not specified | Variable | Not specified |
The data indicate that solithromycin is particularly effective against Gram-positive bacteria, with MIC90 values demonstrating low resistance thresholds .
Activity Against Intracellular Pathogens
Solithromycin's ability to concentrate within phagocytes enhances its efficacy against intracellular pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae . This characteristic is crucial for treating infections where bacteria reside within host cells.
Efficacy in CABP
Solithromycin has been evaluated in several clinical trials for its efficacy in treating CABP. A pivotal study compared solithromycin with moxifloxacin, demonstrating non-inferiority in both early clinical response and short-term follow-up:
- Study Design : Global, double-blind trial
- Participants : Adults with CABP
- Results :
Safety Profile
While solithromycin shows promising efficacy, it is associated with certain adverse effects, primarily elevated liver enzymes. In trials, alanine aminotransferase (ALT) elevations above three times the upper limit of normal occurred more frequently than with other macrolides:
- Incidence of ALT Elevation : Higher than other macrolides
- Common Adverse Events : Infusion site pain and elevated liver enzymes .
Case Studies
A review of case studies involving solithromycin highlighted its application in pediatric populations and those with specific comorbidities:
属性
IUPAC Name |
(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFZUPTQVDPPK-ZAWHAJPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65FN6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028410 | |
Record name | Solithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760981-83-7 | |
Record name | Solithromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solithromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solithromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Solithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of solithromycin?
A1: Solithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, , , , ]
Q2: How does solithromycin's binding to the ribosome differ from other macrolides?
A2: Unlike other macrolides, solithromycin possesses a fluorine atom at the C2 position of its lactone ring. This fluorine atom interacts with the glycosidic bond of C2611 of 23S rRNA, enhancing binding affinity and contributing to its activity against macrolide-resistant isolates. []
Q3: Does solithromycin affect bacterial ribosomal subunit formation?
A3: Yes, studies have shown that solithromycin impairs the formation of the bacterial 50S ribosomal subunit, similar to other ketolides. This effect has been observed in Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. []
Q4: Does solithromycin exhibit any activity against intracellular pathogens?
A4: Yes, solithromycin demonstrates significant intracellular accumulation, achieving high cellular-to-extracellular concentration ratios. This characteristic allows it to effectively target intracellular pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. []
Q5: What is the molecular structure of solithromycin?
A5: Please refer to the chemical structure provided in the publication for a detailed visualization of solithromycin. [, ]
Q6: How does the structure of solithromycin differ from other macrolides, contributing to its enhanced stability?
A6: Solithromycin lacks the L-cladinose sugar moiety at the C3 position of the erythronolide ring, which is present in other macrolides like clarithromycin. This difference results in a hydroxyl group oxidized to a keto group, enhancing its acid stability. []
Q7: How does the presence of fluorine at the C2 position of solithromycin impact its activity?
A7: The fluorine atom at the C2 position allows solithromycin to bind to three distinct sites on the ribosome, compared to two sites for telithromycin. This enhanced binding contributes to its superior activity, particularly against streptococci expressing the erm methyltransferase. []
Q8: Does the absence of a pyridine moiety in solithromycin's side chain offer any advantages?
A8: Yes, unlike some older macrolides, solithromycin lacks a pyridine moiety in its side chain. This structural difference is beneficial as it eliminates the potential for nicotinic acetylcholine receptor inhibition, which has been linked to adverse effects such as blurry vision and hepatotoxicity. []
Q9: How is solithromycin metabolized in the body?
A9: Solithromycin is primarily metabolized in the liver, mainly via oxidative pathways, likely mediated by CYP3A4. N-acetylation represents a minor metabolic pathway. []
Q10: Does hepatic impairment affect solithromycin dosing?
A10: No dosage adjustment is necessary for patients with mild, moderate, or severe hepatic impairment. While total exposure to solithromycin might decrease in patients with severe impairment, this reduction is likely related to higher body mass index rather than impaired liver function. []
Q11: What is the impact of food on the oral bioavailability of solithromycin?
A11: High-fat food does not significantly affect the oral bioavailability of solithromycin. []
Q12: How does solithromycin distribute in the body?
A12: Solithromycin demonstrates significant distribution into various compartments, including epithelial lining fluid (ELF) and alveolar macrophages (AM). Notably, concentrations in ELF and AM are considerably higher compared to simultaneous plasma concentrations. []
Q13: Does solithromycin cross the placental barrier?
A13: Yes, studies in pregnant sheep models indicate that solithromycin readily crosses the placenta, achieving significant concentrations in fetal plasma and amniotic fluid. This characteristic suggests its potential for treating intrauterine infections. []
Q14: Are there any active metabolites of solithromycin?
A14: Yes, solithromycin is metabolized into two primary bioactive polar metabolites: N-acetyl-CEM-101 (CEM-122) and CEM-214. These metabolites exhibit delayed accumulation and clearance in fetal plasma and amniotic fluid, potentially contributing to a prolonged antimicrobial effect. [, ]
Q15: What is the in vitro activity of solithromycin against Streptococcus pneumoniae with various macrolide resistance mechanisms?
A15: Solithromycin demonstrates potent activity against both macrolide-susceptible and -resistant Streptococcus pneumoniae strains, including those with erm(B) and mef(A) resistance mechanisms. Notably, its MICs are consistently lower than telithromycin against all tested strains. []
Q16: How effective is solithromycin against Ureaplasma spp., a common cause of preterm birth?
A16: Solithromycin exhibits potent in vitro activity against Ureaplasma spp. isolates, with significantly lower MIC values compared to azithromycin. This finding highlights its potential for preventing and treating intrauterine infections associated with preterm birth. []
Q17: Does solithromycin display any activity against Mycoplasma genitalium, a sexually transmitted infection?
A17: Yes, solithromycin exhibits superior in vitro activity against Mycoplasma genitalium compared to other macrolides, doxycycline, and fluoroquinolones, including strains resistant to macrolides and quinolones. []
Q18: What is the efficacy of solithromycin in animal models of respiratory infections?
A18: Solithromycin demonstrated efficacy in a neutropenic murine lung infection model against Streptococcus pneumoniae. The free-drug plasma and total-drug ELF AUC/MIC ratios were identified as the most predictive PK/PD indices for efficacy. []
Q19: Has solithromycin shown any efficacy in a chinchilla model of otitis media?
A19: Yes, in a chinchilla model, solithromycin effectively sterilized middle ear fluid in a significant proportion of animals challenged with Haemophilus influenzae and Streptococcus pneumoniae, including strains with macrolide resistance. []
Q20: What are the known mechanisms of resistance to solithromycin?
A20: Resistance to solithromycin can arise from mutations in ribosomal proteins (L3, L4, L22, L32, and S4), 23S rRNA, and genes involved in phosphate transport, DEAD box helicase activity, and erm(B) regulation. []
Q21: Does solithromycin exhibit cross-resistance with other macrolides?
A22: While solithromycin maintains activity against many macrolide-resistant strains, some level of cross-resistance has been observed, particularly with azithromycin. This is evident in Plasmodium falciparum strains with azithromycin resistance, which also show reduced susceptibility to solithromycin. []
Q22: What are the common adverse effects observed with solithromycin in clinical trials?
A24: The most frequently reported adverse events in clinical trials were mild to moderate gastrointestinal symptoms, primarily diarrhea and nausea. [, ]
Q23: Does solithromycin cause QT prolongation?
A25: Unlike some other macrolide antibiotics, solithromycin does not prolong the QT interval, indicating a favorable cardiac safety profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。